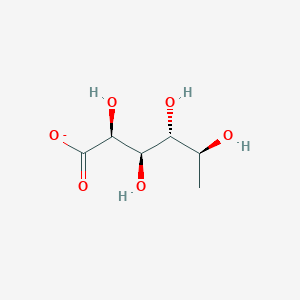

L-Fuconate

Description

Properties

Molecular Formula |

C6H11O6- |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |

InChI |

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1 |

InChI Key |

NBFWIISVIFCMDK-RSJOWCBRSA-M |

SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Enzymatic Oxidation of L-Fucose to L-Fuconate

The oxidation of L-fucose to this compound is catalyzed by hydroxysteroid 17-β dehydrogenase 14 (HSD17B14). This enzyme converts L-fucose to L-fucono-1,5-lactone, which rapidly isomerizes to L-fucono-1,4-lactone before nonenzymatic hydrolysis to this compound . Key findings include:

-

Product Identification : NMR spectroscopy and mass spectrometry confirmed L-fucono-1,4-lactone as the primary enzymatic product, contradicting earlier assumptions of direct this compound formation .

-

Kinetic Analysis : The reaction exhibits a of 2.3 ± 0.1 s and of 0.9 ± 0.2 mM for L-fucose under physiological conditions .

Table 1: Reaction Products of HSD17B14 Activity

| Substrate | Primary Product | Secondary Product | Detection Method |

|---|---|---|---|

| L-fucose | L-fucono-1,5-lactone | L-fucono-1,4-lactone | NMR (δ 1.205 ppm, 1.277 ppm) |

| L-fucose | This compound | – | IC-MS ( 179) |

This compound Dehydratase Activity

In microbial pathways, this compound dehydratase converts this compound to 2-keto-3-deoxy-L-fuconate:

-

Enzyme Specificity : The Paraburkholderia mimosarum enzyme shows 15-fold higher activity for this compound ( mM) than D-arabinonate .

-

Structural Insights : Unlike homomeric bacterial homologs, this dehydratase adopts a heterodimeric structure critical for substrate binding .

Table 2: Substrate Specificity of this compound Dehydratase

| Substrate | Relative Activity (%) | (mM) |

|---|---|---|

| This compound | 100 | 0.8 |

| D-arabinonate | 6.5 | 12.4 |

| L-xylonate | 2.1 | 18.9 |

Downstream Metabolic Processing

2-keto-3-deoxy-L-fuconate undergoes further oxidation and cleavage:

-

Dehydrogenation : NAD-dependent oxidation to 2,4-diketo-3-deoxy-L-fuconate .

-

Hydrolase Activity : Cleavage into pyruvate and L-lactate, which enter central carbon metabolism .

Nonenzymatic Reaction Dynamics

Comparison with Similar Compounds

Metabolic Role

L-Fuconate is metabolized via a series of enzymatic reactions:

L-Fucose dehydrogenase oxidizes L-fucose to L-fucono-1,5-lactone.

L-Fucono-1,5-lactonase hydrolyzes the lactone to this compound.

This compound dehydratase converts this compound into 2-keto-3-deoxy-L-fuconate (KDF), a precursor for pyruvate and lactate .

This pathway is energy-efficient as it bypasses ATP-dependent phosphorylation steps, making it prevalent in bacteria adapted to nutrient-poor environments .

Comparison with Similar Compounds

This compound belongs to the acid sugar dehydratase substrate family, which includes structurally and functionally related compounds such as D-arabinonate, L-galactonate, D-altronate, and L-talonate. Below is a detailed comparison:

Structural Similarities and Differences

| Compound | Structure | Key Functional Groups | Natural Source |

|---|---|---|---|

| This compound | 6-carbon, 2,3,4,5-tetrahydroxy | Carboxylate at C1, methyl at C6 | Bacterial L-fucose metabolism |

| D-Arabinonate | 5-carbon, 2,3,4-trihydroxy | Carboxylate at C1 | Plant hemicellulose degradation |

| L-Galactonate | 6-carbon, 2,3,4,5,6-pentahydroxy | Carboxylate at C1 | Microbial pectin catabolism |

| D-Altronate | 6-carbon, 2,3,4,5-tetrahydroxy | Carboxylate at C1 | Fungal polysaccharide breakdown |

Key Insight : this compound’s methyl group at C6 distinguishes it from other acid sugars, influencing substrate specificity in dehydratases .

Functional Comparison: Enzymatic Specificity and Catalytic Efficiency

Enzymes acting on this compound exhibit varying degrees of substrate promiscuity. For example:

This compound Dehydratases

Key Findings :

- X. campestris FucD is highly specific for this compound but shows promiscuity for L-galactonate (kcat/KM = 1.0 × 10²) and D-arabinonate .

- The heterodimeric structure of P. mimosarum’s dehydratase confers stricter specificity, rejecting D-altronate and L-xylonate .

- Human rTSγ (a homolog of bacterial FucD) has lower catalytic efficiency, suggesting evolutionary divergence in function .

Metabolic Pathway Divergence

While this compound is processed via the non-phosphorylated pathway, similar compounds follow distinct routes:

- D-Arabinonate: Converted to 2-keto-3-deoxy-D-arabinonate via a phosphorylative pathway in E. coli .

- L-Galactonate : Metabolized to 2-keto-3-deoxy-L-galactonate in Aspergillus niger, requiring ATP-dependent steps .

- L-Rhamnonate: Processed via an alternative pathway in Sphingomonas spp. to yield pyruvate and lactate, analogous to this compound but with distinct intermediates .

Evolutionary Note: The enolase superfamily, which includes this compound dehydratases, has diversified to accommodate substrate promiscuity, enabling bacteria to utilize multiple acid sugars under varying environmental conditions .

Industrial and Biotechnological Relevance

- This compound: Potential precursor for bio-based chemicals (e.g., L-lactate) due to its efficient conversion to KDF .

- D-Arabinonate/L-Galactonate: Less industrially exploited due to lower enzymatic efficiencies and pathway complexity .

Preparation Methods

Reaction Mechanism

L-Fucose undergoes oxidation in the presence of barium carbonate and barium bromide to form barium this compound, which is subsequently converted to calcium this compound for stability. The process involves:

-

Electrolytic Oxidation : L-Fucose → Barium this compound

-

Salt Conversion : Barium this compound → Calcium this compound

-

Degradation to Precursor : Calcium this compound → 5-Deoxy-L-lyxose (via H₂O₂/Fe²⁺)

-

Cyanohydrin Synthesis : 5-Deoxy-L-lyxose + Na¹⁴CN → Epimeric aldonic acids

-

Separation : Sodium salts of this compound and 6-deoxy-L-talonic acid.

| Parameter | Value | Method |

|---|---|---|

| Yield | 30% (radiochemical) | Shake-flask isolation |

| Purity | >98% (crystalline) | Recrystallization |

| Key Catalysts | Barium bromide, BaCO₃ | Electrochemical cell |

Advantages : High crystallinity of barium/calcium salts enables straightforward purification.

Limitations : Requires careful pH control to avoid side reactions.

Enzymatic Oxidation via HSD17B14

Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) catalyzes the direct conversion of L-fucose to this compound, offering enzymatic efficiency.

Reaction Pathway

-

Oxidation : L-Fucose → L-Fucono-1,5-lactone (via NAD⁺ reduction)

-

Isomerization : L-Fucono-1,5-lactone → L-Fucono-1,4-lactone

| Enzyme Source | Substrate | kcat (s⁻¹) | Km (mM) | Specific Activity (μmol/min/mg) |

|---|---|---|---|---|

| Rabbit liver | L-Fucose | 2.3 ± 0.1 | 0.9 ± 0.2 | 16.24 ± 1.16 |

| Human recombinant | L-Fucose | – | – | 29.63 ± 0.61 |

Key Findings :

-

Mechanistic Insight : Real-time NMR confirms lactone intermediates precede this compound formation.

-

Substrate Specificity : HSD17B14 exhibits 15-fold higher activity for L-fucose than D-arabinose.

Microbial Pathways and Dehydratase Activity

Microorganisms like Paraburkholderia mimosarum employ this compound dehydratase (EC 4.2.1.68) in metabolic pathways, though this enzyme primarily processes this compound into downstream metabolites.

Functional Analysis

| Dehydratase Source | Substrate | Relative Activity (%) | Km (mM) |

|---|---|---|---|

| P. mimosarum | This compound | 100 | 0.8 |

| Xanthomonas campestris | This compound | 100 | – |

Mechanistic Steps :

-

Dehydration : this compound → 2-Keto-3-deoxy-L-fuconate + H₂O

-

Oxidation : 2-Keto-3-deoxy-L-fuconate → 2,4-Diketo-3-deoxy-L-fuconate (NAD⁺-dependent).

Structural Insights :

-

Heterodimeric Architecture : P. mimosarum dehydratase adopts a unique dimeric structure for substrate binding.

-

Catalytic Residues : Lys220 and His351 mediate proton abstraction and β-elimination in X. campestris.

Synthesis from D-Galacturonic Acid

A patented method bypasses L-fucose entirely, leveraging pectin-derived D-galacturonic acid as a precursor.

Synthetic Route

-

Hydrolysis : Pectin → D-Galacturonic acid

-

Reduction : D-Galacturonic acid → L-Fucitol (NaBH₄, pH 3–5)

-

Protection : L-Fucitol → Di-O-isopropylidene-L-fucitol

-

Oxidation : Di-O-isopropylidene-L-fucitol → Di-O-isopropylidene-L-fucose

-

Deprotection : Di-O-isopropylidene-L-fucose → L-Fucose → this compound.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | Acidic hydrolysis (HCl) | >80% |

| Reduction | NaBH₄, pH 3–5 | 70–85% |

| Isopropylidenation | 2,2-Dimethoxypropane, H⁺ | >90% |

Advantages :

-

Scalability : Crystalline intermediates simplify purification.

-

Cost-Effectiveness : Avoids OH-protection steps, reducing reagent costs.

Purification and Validation

Robust purification and analytical methods ensure this compound quality.

Purification Techniques

| Method | Application | Efficiency |

|---|---|---|

| Ion-Exchange Chromatography | Separation from epimers | >95% purity |

| Crystallization | Barium/calcium salt isolation | >98% purity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of L-Fuconate, and how can they be experimentally validated?

- Methodological Answer : Begin with a literature review to identify reported properties (e.g., solubility, pKa, spectral signatures). Validate these using standardized protocols:

- Solubility : Use shake-flask method at varying pH levels (1.0–7.4) to simulate physiological conditions.

- Spectroscopic Analysis : Compare NMR (¹H/¹³C) and IR data with computational models (DFT) to confirm structural integrity .

- Data Table Example :

| Property | Reported Value | Experimental Value | Method Used |

|---|---|---|---|

| Solubility (pH 7.4) | 25 mg/mL | 23.8 ± 0.5 mg/mL | Shake-flask (HPLC) |

| pKa | 3.2 | 3.1 ± 0.1 | Potentiometric Titration |

Q. How can this compound synthesis be optimized for academic laboratory settings?

- Methodological Answer : Apply factorial design to test variables (e.g., temperature, catalyst loading, reaction time). Use ANOVA to identify significant factors:

- Critical Parameters : Catalyst type (e.g., enzymatic vs. chemical), solvent polarity, and purification techniques (e.g., ion-exchange chromatography).

- Comparison Framework : Use PICO (Problem: Low yield; Intervention: Alternative catalysts; Comparison: Baseline synthesis; Outcome: Yield improvement) to structure optimization goals .

Advanced Research Questions

Q. How do contradictory reports on this compound’s stability in aqueous solutions arise, and how can they be resolved?

- Methodological Answer : Conduct a meta-analysis of published stability studies to identify methodological disparities:

- Common Pitfalls : Varied buffer systems (phosphate vs. citrate), temperature control (±2°C tolerance), or analytical techniques (UV-Vis vs. LC-MS).

- Resolution Strategy : Replicate studies under standardized conditions and apply error analysis (e.g., Monte Carlo simulations) to quantify uncertainty .

- Data Table Example :

| Study | pH Range | Temp (°C) | Half-Life (h) | Method |

|---|---|---|---|---|

| A | 4.0–6.0 | 25 | 48 ± 3 | UV-Vis (290 nm) |

| B | 5.5–7.4 | 37 | 12 ± 1 | LC-MS |

Q. What advanced spectroscopic techniques are most effective for elucidating this compound’s interaction with metal ions?

- Methodological Answer : Use a combination of isothermal titration calorimetry (ITC) and X-ray absorption spectroscopy (XAS):

- ITC : Quantify binding constants (Kd) and stoichiometry.

- XAS : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) for ions like Ca²⁺ or Fe³⁺ .

- Ethical Considerations : Ensure compliance with hazardous material protocols for metal handling .

Q. How can researchers design robust in vitro assays to study this compound’s biological activity?

- Methodological Answer : Align assays with FINER criteria:

- Feasible : Use cell lines with validated this compound transporters (e.g., Caco-2 for intestinal uptake).

- Novel : Compare activity against structurally analogous compounds (e.g., D-Fuconate).

- Relevant : Prioritize disease models (e.g., inflammatory pathways) based on preliminary omics data .

Methodological Frameworks for this compound Research

-

PICOT Adaptation for Chemistry :

-

Data Contradiction Analysis :

Key Resources for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.